molecular formula C18H15N5S B5178947 4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole

4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole

Cat. No.: B5178947
M. Wt: 333.4 g/mol
InChI Key: FLBIVBZTAMUFST-UHFFFAOYSA-N
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Description

4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the pyrimidinylphenyl group: This step involves the coupling of the pyrazole derivative with a pyrimidinylphenyl halide using a palladium-catalyzed cross-coupling reaction.

    Formation of the thiazole ring: The final step involves the cyclization of the intermediate with a thioamide under basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by the presence of electron-donating groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-oxazole
  • 4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-imidazole

Uniqueness

4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole is unique due to the presence of both a thiazole and pyrazole ring in its structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

4-methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-18(24-12-21-13)10-23-6-5-17(22-23)15-4-2-3-14(7-15)16-8-19-11-20-9-16/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBIVBZTAMUFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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